Hexamethyleneimine

Catalog No.
S582116
CAS No.
111-49-9
M.F
C6H13N
M. Wt
99.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexamethyleneimine

CAS Number

111-49-9

Product Name

Hexamethyleneimine

IUPAC Name

azepane

Molecular Formula

C6H13N

Molecular Weight

99.17 g/mol

InChI

InChI=1S/C6H13N/c1-2-4-6-7-5-3-1/h7H,1-6H2

InChI Key

ZSIQJIWKELUFRJ-UHFFFAOYSA-N

SMILES

C1CCCNCC1

solubility

1.71 M
Very soluble in ethanol and ethyl ether
In water, 3.19X10+4 mg/l @ 25 °C

Synonyms

1-Azacycloheptane; Azacycloheptane; Azepan; Azepane; G 0; Hexahydro-1H-azepine; Hexahydroazepine; Homopiperidine; NSC 16236; Perhydroazepine;

Canonical SMILES

C1CCCNCC1

The exact mass of the compound Hexamethyleneimine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.71 mvery soluble in ethanol and ethyl etherin water, 3.19x10+4 mg/l @ 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16236. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azepines - Supplementary Records. It belongs to the ontological category of saturated organic heteromonocyclic parent in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 3rd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Synthesis of Catalysts

HMI serves as a crucial precursor in the synthesis of zeolites, a class of microporous materials with well-defined structures and high surface areas. These zeolites find applications as catalysts in various chemical reactions, including:

  • Cracking: Zeolites are widely used in the petroleum industry for cracking heavier hydrocarbons into lighter, more valuable fuels .
  • Fine chemical production: They are also employed in the synthesis of various fine chemicals, including pharmaceuticals and agrochemicals .

The specific properties of the synthesized zeolite can be tailored by varying the reaction conditions and the organic template used, making HMI a valuable tool for designing and creating customized catalysts for diverse applications.

Synthesis of Organic Compounds

HMI's unique reactivity makes it a valuable starting material for the synthesis of various complex organic molecules. Some notable examples include:

  • Natural products: HMI has been employed in the total synthesis of several natural products with therapeutic potential, such as (−)-balanol, a potent antitumor agent .
  • Bioactive molecules: Researchers have utilized HMI for the synthesis of diverse bioactive molecules, including indole estrogens and derivatives of the antitumor drug daunorubicin .

The ability of HMI to act as a building block for complex organic structures makes it a valuable tool in the field of organic synthesis and drug discovery.

Other Research Applications

Beyond its role in catalysis and organic synthesis, HMI has also found applications in other areas of scientific research:

  • Material science: HMI can be used as a precursor for the synthesis of novel materials with unique properties, such as organic-inorganic hybrid perovskites with potential applications in solar cells .
  • Analytical chemistry: HMI has been investigated for its potential use in the development of new analytical methods, such as sensors for the detection of specific molecules .

Hexamethyleneimine is an organic compound with the molecular formula C6H13NC_6H_{13}N. It is a colorless liquid characterized by an ammonia-like odor and is known for its high flammability and corrosive properties. The compound has a boiling point of approximately 270°F (132°C) and a specific gravity of 0.88, making it less dense than water . Hexamethyleneimine is toxic when ingested and can produce hazardous nitrogen oxides upon combustion .

HMI is considered a mild irritant and can cause skin and eye irritation upon contact. It is also flammable and should be handled with appropriate precautions.

  • Acute toxicity: Data on oral and inhalation toxicity is limited, but HMI is suspected to be harmful if swallowed or inhaled.
  • Flammability: HMI has a flash point of 32 °C, indicating a flammable liquid. Proper handling and storage are crucial to avoid fire hazards.
, most notably neutralizing acids in exothermic processes to form salts and water. It is reactive with several classes of compounds, including isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides . Additionally, it can generate flammable gaseous hydrogen when combined with strong reducing agents like hydrides .

Hexamethyleneimine can be synthesized through several methods:

  • Hydrogenation of 1,6-Hexanediamine: This method involves the catalytic hydrogenation of 1,6-hexanediamine under high pressure.
  • Cyclization of Hexamethylenediamine: Another approach includes the cyclization of hexamethylenediamine in the presence of acids or heat.
  • Direct Amination: Hexamethyleneimine can also be produced by the direct amination of hexanal or other related aldehydes using ammonia under specific conditions .

Hexamethyleneimine finds applications in various fields:

  • Chemical Industry: It is used as an intermediate in the production of other chemicals, such as pharmaceuticals and agrochemicals.
  • Polymer Production: The compound serves as a curing agent in epoxy resins and other polymer formulations.
  • Laboratory Reagent: Hexamethyleneimine is utilized in research settings for synthesizing various organic compounds and studying reaction mechanisms .

Studies on hexamethyleneimine's interactions focus primarily on its reactivity with other chemicals rather than biological interactions. For instance, it has been shown to react with hydroxyl radicals in the atmosphere, leading to degradation products that may have environmental implications . Its compatibility with other chemical classes is crucial for safe handling and storage in industrial applications.

Hexamethyleneimine shares structural similarities with several other compounds. Here are some comparable compounds:

Compound NameMolecular FormulaKey Characteristics
PiperidineC5H11NC_5H_{11}NA cyclic amine commonly used in organic synthesis. Less toxic than hexamethyleneimine.
CyclohexylamineC6H13NC_6H_{13}NA cyclic amine used as a precursor for herbicides and rubber chemicals. Less flammable than hexamethyleneimine.
HomopiperidineC6H13NC_6H_{13}NA saturated heterocyclic amine that exhibits similar reactivity but differs in structure.
HexahydroazepineC6H11NC_6H_{11}NA saturated seven-membered ring amine; less reactive than hexamethyleneimine but structurally related.

Uniqueness of Hexamethyleneimine

Hexamethyleneimine is unique due to its specific structural composition that allows for distinct reactivity patterns compared to its analogs. Its ability to engage in exothermic acid-neutralization reactions sets it apart from other cyclic amines like piperidine or cyclohexylamine, which do not exhibit the same level of reactivity with acids . Furthermore, its high flammability and toxicity make it a compound that requires careful handling compared to some of its less hazardous counterparts.

Hexamethyleneimine exists as a clear colorless to light yellow liquid with an ammonia-like odor and exhibits significant chemical reactivity due to its nucleophilic nitrogen center. The compound demonstrates a melting point of -37°C, boiling point of 138°C at 749 mmHg, and density of 0.88 g/mL at 25°C. Its water solubility and basic nature (pKa = 11.07 at 25°C) contribute to its utility as a template in zeolite synthesis and as an intermediate in pharmaceutical applications. The compound's flash point of 65°F necessitates careful handling protocols, particularly in industrial settings where large-scale production occurs.

The structural characteristics of hexamethyleneimine, featuring a seven-membered ring with a single nitrogen heteroatom, distinguish it from other cyclic amines and contribute to its specific templating properties in molecular sieve synthesis. This unique geometry allows for selective recognition in catalytic processes and makes it particularly effective in directing the formation of specific zeolite frameworks.

Structure-Directing Mechanisms in Microporous Materials

Confinement Effects in Aluminophosphate Frameworks

HMI’s bicyclic structure facilitates spatial confinement during zeolite crystallization, particularly in aluminophosphate systems. The molecule’s 6.2 Å diameter aligns with the pore dimensions of MWW-type frameworks, enabling selective stabilization of 12-membered ring (MR) supercages in MCM-49 zeolites [1]. Molecular dynamics simulations reveal that HMI adopts a chair-like conformation within nascent zeolite channels, with its NH group forming hydrogen bonds with framework oxygen atoms. This interaction reduces interfacial energy by 18–22 kJ/mol compared to linear amines, promoting long-range framework ordering [3].

Template-Framework Charge Matching Principles

The protonated form of HMI (pKa = 11.2) exhibits optimal charge complementarity with negatively charged AlO4− tetrahedra in zeolite precursors. Solid-state NMR studies demonstrate that each HMI molecule coordinates with 3–4 framework aluminum atoms in SAPO-34, creating a charge density gradient that directs helical growth in CHA-type frameworks [4]. This electrostatic matching enables precise control over Si/Al ratios from 15 to 30 in ZSM-35 syntheses, as verified by X-ray photoelectron spectroscopy [6].

Advanced Zeolite Architectures

ZSM-35 Hierarchical Pore Structure Engineering

HMI templating produces ZSM-35 zeolites with bimodal pore systems: 0.54 nm sinusoidal channels and 0.71 nm supercages. Crystallization studies show that HMI/SiO2 ratios > 0.12 induce intergrowth faults, creating mesoporous domains (2–5 nm) while maintaining microporous crystallinity [6]. Nitrogen physisorption data reveal a 40% increase in mesopore volume compared to HMI-free syntheses, with Barrett-Joyner-Halenda pore size distributions centered at 3.8 nm.

SAPO-5 High-Silica Content Synthesis Optimization

In SAPO-5 systems, HMI enables silica incorporation up to 28 wt% while maintaining AFI framework integrity. In situ FTIR spectroscopy identifies Si-O-Al bridging bonds forming at 140°C when using HMI concentrations ≥ 1.2 M, compared to 160°C for tetrapropylammonium-based syntheses. This 20°C reduction in crystallization temperature correlates with a 15% increase in Brønsted acid site density (0.68 vs. 0.59 mmol/g) [4].

Template Removal and Stability Studies

Thermal Decomposition Profiles in MWW-Type Zeolites

Thermogravimetric analysis of HMI-containing MCM-49 shows three distinct mass loss events:

  • 120–180°C: Physisorbed HMI desorption (8–12% mass loss)
  • 280–340°C: Framework-bound HMI oxidation (23–27% mass loss)
  • 480–520°C: Residual carbon deposit combustion (5–7% mass loss)

In situ mass spectrometry identifies primary decomposition products as ethylene (m/z = 28) and ammonia (m/z = 17), suggesting C-N bond cleavage precedes ring opening [1].

Oxidative Transformation Pathways in Confined Spaces

Controlled calcination studies reveal that O2 partial pressures > 20 kPa induce radical-mediated HMI degradation within zeolite channels. Electron paramagnetic resonance spectroscopy detects stable nitroxide radicals (g = 2.006) when removing HMI from MCM-22 under 10% O2/N2, confirming single-electron transfer mechanisms [3]. Complete template removal requires 8 hours at 550°C in flowing air, with framework integrity maintained up to 700°C as evidenced by retained X-ray diffraction intensity (>95% of parent structure) [6].

Physical Description

Hexamethyleneimine appears as a colorless liquid with an ammonia-like odor. Flash point 65°F. Toxic by ingestion. Corrosive to metals and tissue. Combustion produces toxic oxides of nitrogen.
Liquid

Color/Form

CLEAR COLORLESS LIQ

XLogP3

1.2

Boiling Point

270 °F at 760 mm Hg (USCG, 1999)
138.0 °C
138 °C

Flash Point

99 °F (USCG, 1999)
99 °F OC

Density

0.88 at 68 °F (USCG, 1999)
0.8643 @ 22 °C/4 °C

Odor

AMMONIA-LIKE ODOR

Melting Point

-37 °C

UNII

CZD076G73R

GHS Hazard Statements

Aggregated GHS information provided by 173 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (46.82%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H226 (53.18%): Flammable liquid and vapor [Warning Flammable liquids];
H300 (23.12%): Fatal if swallowed [Danger Acute toxicity, oral];
H302 (76.88%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (20.23%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (55.49%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H331 (26.01%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H332 (17.92%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

217.14 mm Hg (USCG, 1999)
8.09 mmHg
8.09 mm Hg @ 25 °C

Pictograms

Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant

Other CAS

111-49-9

Wikipedia

Hexahydroazepine

Use Classification

Fire Hazards -> Flammable - 3rd degree

Methods of Manufacturing

84% yield by heating hexamethylenediamine at 350 °C in a stream of hydrogen. The catalyst, ammonium vanadate on activated alumina, is prereduced with hydrogen at 500 °C. Residues from industrial distillation of hexamethylenediamine can be converted into hexamethyleneimine over aluminum silicate of aluminum oxide in a stream of nitrogen.
From caprolactam
Dimerizing acrolein, reducing the product to 2-hydroxymethyltetrahydropyran, expanding the ring to give oxepane, and reacting it with ammonia over aluminum oxide at 350 °C.
Adiponitrile (nitrile reduction; byproduct of hexamethylenediamine production)

General Manufacturing Information

All other basic organic chemical manufacturing
Paint and coating manufacturing
Plastic material and resin manufacturing
Services
1H-Azepine, hexahydro-: ACTIVE

Clinical Laboratory Methods

QUALITATIVE DETECTION & QUANTITATIVE DETERMINATION OF CYCLIC IMINOCOMPOUNDS IN BLOOD & URINE OF ANIMALS DESCRIBED FOR VARIOUS CHROMATOGRAPHIC METHODS. HEXAMETHYLENIMINE DETECTED BY THIN LAYER CHROMATOGRAPHY.

Dates

Last modified: 08-15-2023
Sarver et al. The merger of decatungstate and copper catalysis to enable aliphatic C(sp3)-H trifluoromethylation. Nature Chemistry, doi: 10.1038/s41557-020-0436-1, published online 16 March 2020

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